![molecular formula C13H12N4O3S2 B4113480 N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide](/img/structure/B4113480.png)
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
Overview
Description
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as NTAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTAC is a hydrazinecarbothioamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. It is believed that N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide may also inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and protein synthesis. The mechanism of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in the treatment of Alzheimer's disease and other neurodegenerative disorders is also not fully understood but may involve the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has also been shown to reduce the levels of certain inflammatory markers in the body, indicating its potential anti-inflammatory properties. Additionally, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have a protective effect on the liver and kidneys, indicating its potential use as a hepatoprotective and nephroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in lab experiments is its high purity and stability. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide can be synthesized in high yields and is relatively stable under standard laboratory conditions. However, one limitation of using N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on certain cell lines, indicating that it may not be suitable for use in all types of experiments.
Future Directions
There are several future directions for research on N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of future research could be the development of more efficient synthesis methods for N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. Another area of future research could be the identification of the specific mechanisms of action of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide in cancer therapy and neurodegenerative disorders. Additionally, further research could be conducted to determine the potential use of N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide as an antibiotic and antifungal agent. Overall, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is a promising chemical compound that has the potential to be used in a variety of scientific research applications.
Scientific Research Applications
N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, N-(3-nitrophenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been studied for its potential use as an antibiotic and antifungal agent.
properties
IUPAC Name |
1-(3-nitrophenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c18-12(8-11-5-2-6-22-11)15-16-13(21)14-9-3-1-4-10(7-9)17(19)20/h1-7H,8H2,(H,15,18)(H2,14,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFMXKUUFQVLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(thiophen-2-ylacetyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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